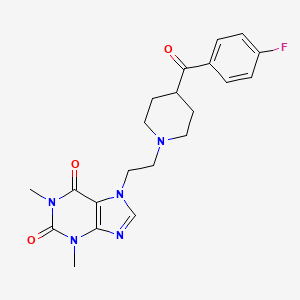
Flufylline
説明
Flufylline is a derivative of theophylline characterized by its biological activity, primarily investigated for its cardiovascular applications. Initial research highlighted its long-lasting blood pressure-lowering activity, along with significant serotonin and histamine antagonism and broncholytic activity. These pharmacological properties prompted further studies to explore its broader applications in medicine and pharmacology (Thiele et al., 1984).
Synthesis Analysis
The synthesis of Flufylline, as part of a broader exploration into cardiovascular drugs, involved the creation of piperazine- and piperidine derivatives of theophylline. This chemical strategy aimed to identify compounds with significant therapeutic potential, leading to the identification of Flufylline due to its promising pharmacological profile (Thiele et al., 1984).
Molecular Structure Analysis
Although specific molecular structure analysis for Flufylline is not detailed in the available literature, its classification as a theophylline derivative suggests it shares the core xanthine structure inherent to theophylline. Modifications to this structure, such as the addition of piperazine or piperidine groups, likely contribute to its distinct pharmacological activities. The influence of fluorine substituents in pharmaceuticals, including their impact on physical and adsorption, distribution, metabolism, and excretion (ADME) properties, provides a context for understanding Flufylline's structural analysis (Müller, Faeh, & Diederich, 2007).
Chemical Reactions and Properties
The introduction of fluorine into pharmaceutical compounds, like Flufylline, can significantly affect their chemical reactions and properties. Fluorine's unique electronic effects enhance bioavailability and stability, which may contribute to Flufylline's pharmacological efficacy. The synthesis and application of fluorinated compounds in medicinal chemistry emphasize the role of fluorine in modulating the physicochemical properties of drugs, potentially relevant to Flufylline's chemical profile (Böhm et al., 2004).
Physical Properties Analysis
The physical properties of Flufylline, including its solubility, stability, and bioavailability, are influenced by its molecular structure and the presence of fluorine. Fluorination patterns impact the lipophilicity, aqueous solubility, and metabolic stability of pharmaceuticals, which are critical factors in drug design and efficacy (Huchet et al., 2015).
Chemical Properties Analysis
The chemical properties of Flufylline, particularly its reactivity and interactions with biological targets, are central to its pharmacological action. The compound's interaction with cardiovascular systems, alongside its antagonism of serotonin and histamine receptors, reflects its complex chemical behavior in biological environments. The strategic incorporation of fluorine into its structure may further modulate these interactions, enhancing the compound's therapeutic potential (Thiele et al., 1984).
科学的研究の応用
1. Oncology Research
In oncology research, flufylline has shown promising results. One study highlighted its potential in potentiating the cytotoxicity of fludarabine on non-Hodgkin's lymphoma. The combination of fludarabine with pentoxifylline, a drug similar to flufylline, showed enhanced cytotoxicity in tumor cells, suggesting a potential role in overcoming drug resistance and achieving longer remission periods (Alas, Bonavida, & Emmanouilides, 2000).
2. Gastrointestinal and Hepatic Injury
Flufylline has been investigated for its potential in ameliorating intestinal and hepatic injury. A study on rats subjected to hemorrhagic shock demonstrated that treatment with lisofylline (a derivative of flufylline) preserved intestinal barrier function and reduced hepatic injury, suggesting its therapeutic potential in such conditions (Wattanasirichaigoon, Menconi, & Fink, 2000).
3. Osteopenia and Bone Health
A 2019 study on osteopenia in ovariectomized rats showed that pentoxifylline, closely related to flufylline, effectively reversed osteopenia by osteogenic and osteo-angiogenic mechanisms. This finding suggests a potential application of flufylline in bone health and osteopenia treatment (Pal et al., 2019).
4. Neurological Applications
Flufylline's potential in neurological applications has been explored. For instance, pentoxifylline was studied for its effects on preventing compartment syndrome in dorsal root ganglia, indicating its role in treating sciatica due to disc herniation and its broader implications in neurology (Yabuki, Onda, Kikuchi, & Myers, 2001).
5. Reproductive Health
In reproductive health, pentoxifylline has been used to improve human sperm motility. A study demonstrated that it increases the level of nitric oxide produced by human spermatozoa, enhancing sperm motility and potentially benefiting assisted reproductive technologies (Banihani, Abu‐Alhayjaa, Amarin, & Alzoubi, 2018).
6. Treatment of Leishmaniasis
Flufylline has been identified as a potential oral therapy for American Cutaneous Leishmaniasis. Studies highlighted pentoxifylline's effectiveness in this context, suggesting its role in developing new treatments for such diseases (Girardi, Marinho, & Elias, 2019).
7. Vascular and Inflammatory Conditions
Flufylline has been studied for its pharmacological and clinical effects in various conditions, including intermittent claudication and cerebrovascular pathology. Its anti-inflammatory and immunomodulatory properties have been highlighted in this context (Dubenko, 2016).
特性
IUPAC Name |
7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYQPKJAPXGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231611 | |
| Record name | Flufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flufylline | |
CAS RN |
82190-91-8 | |
| Record name | Flufylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Flufylline and Fluprofylline, and how does this affect their pharmacological profiles?
A2: While the provided abstracts don't provide the detailed chemical structures of Flufylline and Fluprofylline, they mention both are theophylline derivatives featuring piperazine and piperidine moieties, respectively. [] This structural difference likely contributes to the observed difference in their pharmacological activity. Specifically, Fluprofylline exhibits a higher selectivity for alpha-1 adrenoceptors compared to Flufylline. []
Q2: What were the primary research objectives behind the development of Flufylline?
A3: Flufylline was synthesized as part of a research program aimed at developing novel cardiovascular drugs. [] Early pharmacological screening revealed its long-lasting blood pressure-lowering effect, alongside serotonin and histamine antagonism, and broncholytic activity. [] These findings prompted further investigation into its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




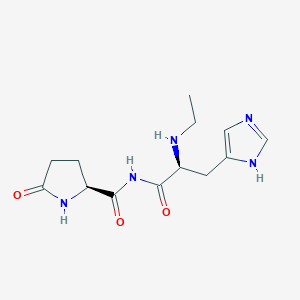
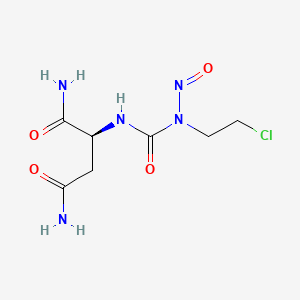

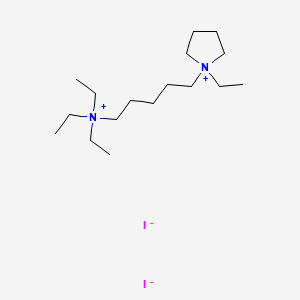
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
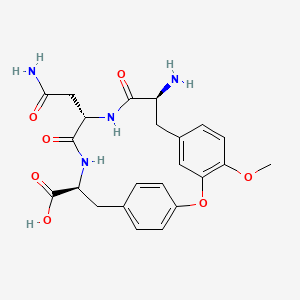
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
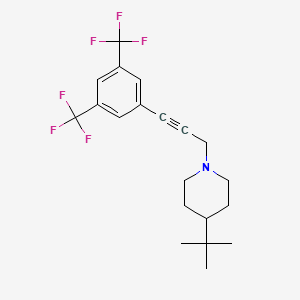


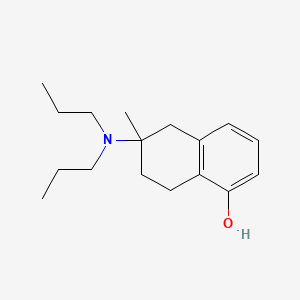

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)